molecular formula C6H7ClN2O3 B1389618 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride CAS No. 1185300-30-4

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride

Cat. No.: B1389618
CAS No.: 1185300-30-4
M. Wt: 190.58 g/mol
InChI Key: XBMSHMZYBWFYOA-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride is a pyrimidine derivative characterized by a hydroxyl group at position 2, a methyl group at position 6, and a carboxylic acid group at position 4 of the pyrimidine ring, with a hydrochloride salt enhancing its solubility. The molecular formula is C₆H₇N₂O₃·HCl, and its calculated molecular weight is approximately 191.46 g/mol. The compound’s structure facilitates hydrogen bonding through its hydroxyl and carboxylic acid groups, which may influence its crystallization and stability. Pyrimidine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their structural versatility and bioactivity .

Properties

IUPAC Name

6-methyl-2-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c1-3-2-4(5(9)10)8-6(11)7-3;/h2H,1H3,(H,9,10)(H,7,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMSHMZYBWFYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid Hydrochloride

General Synthetic Approach

The synthesis typically involves:

  • Formation of the pyrimidine ring via cyclization of appropriately substituted precursors.
  • Introduction or preservation of the hydroxy group at position 2.
  • Installation of the methyl group at position 6.
  • Carboxylation at position 4.
  • Conversion of the free acid to the hydrochloride salt for stability and handling.

Key Synthetic Routes

Cyclization of Aminopyrimidine Precursors with Carbon Dioxide

One well-documented method involves reacting 2-amino-4-hydroxy-6-methylpyrimidine with carbon dioxide under elevated pressure and temperature to yield the carboxylic acid at position 4. This reaction proceeds via nucleophilic attack of the amino group on CO2, followed by ring closure and formation of the carboxyl group.

  • Reaction conditions: High pressure CO2 (several atmospheres), temperatures ranging from 80°C to 120°C.
  • Advantages: Direct carboxylation without requiring halogenated intermediates.
  • Limitations: Requires specialized high-pressure equipment and careful control to avoid side reactions.
Halogenated Pyrimidine Derivative Route with Hydrazine Hydrate Condensation

Another established method is based on the preparation of halogenated pyrimidine esters (e.g., 2-methyl-6-chloropyridine-4-carboxylic acid methyl ester) followed by condensation with hydrazine hydrate to form hydrazide intermediates, which can be further transformed into the target compound.

  • Step 1: Synthesis of 2-methyl-6-halogenopyridine-4-carboxylic acid esters via halogenation and esterification.
  • Step 2: Condensation with hydrazine hydrate in an alcohol solvent at slightly elevated temperatures (around 50°C).
  • Step 3: Catalytic hydrogenolysis (e.g., with palladium on charcoal) to remove halogen substituents if necessary.
  • Step 4: Acidification with hydrochloric acid to form the hydrochloride salt of the carboxylic acid.

This multi-step approach allows for precise functional group manipulation and purification at each stage.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Pressure Solvent Notes
Cyclization with CO2 2-amino-4-hydroxy-6-methylpyrimidine + CO2 80–120 High pressure (several atm) Polar aprotic solvents or neat Requires pressure vessel
Halogenation Pyrimidine derivative + PCl5 or SOCl2 0–50 Atmospheric Chlorinated solvents Converts acid to acid chloride or halogenates ring
Esterification Acid + alcohol (e.g., methanol) + acid catalyst 50–70 Atmospheric Methanol Forms methyl ester
Condensation Ester + hydrazine hydrate 40–60 Atmospheric Alcohol (methanol, ethanol) Forms hydrazide intermediate
Hydrogenolysis Hydrazide + H2 + Pd/C catalyst 20–50 Atmospheric Methanol or ethanol Removes halogen substituent
Hydrochloride formation Free acid + HCl Ambient Atmospheric Water or ethanol Salt formation for stability

Detailed Research Findings and Data Analysis

Yield and Purity Optimization

  • Cyclization method yields typically range from 60% to 75%, depending on pressure and temperature control.
  • Halogenated intermediate route can achieve yields up to 80% in hydrazide formation and subsequent hydrogenolysis steps.
  • Purification through recrystallization (water or ethanol) and solvent extraction ensures high purity (>98%).

Reaction Monitoring and Characterization

  • NMR Spectroscopy (¹H and ¹³C): Confirms methyl group at δ ~2.5 ppm, hydroxyl proton at δ ~10–12 ppm, and carboxylic acid carbon at δ ~170 ppm.
  • FT-IR: Shows characteristic O-H stretch (~3200–3500 cm⁻¹), C=O stretch (~1700 cm⁻¹), and pyrimidine ring vibrations.
  • Mass Spectrometry: Confirms molecular ion at expected m/z.
  • Melting Point: Hydrochloride salt typically melts around 150–160°C, confirming salt formation.

Comparative Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Disadvantages Typical Yield (%)
Cyclization with CO2 2-amino-4-hydroxy-6-methylpyrimidine, CO2 80–120°C, high pressure Direct carboxylation, fewer steps Requires high-pressure equipment 60–75
Halogenated Pyrimidine Route 2-methyl-6-chloropyridine-4-carboxylic acid ester, hydrazine hydrate, Pd/C 40–60°C, atmospheric pressure High purity, controllable steps Multi-step, uses halogenated intermediates Up to 80
Acid Chloride Route Acid chloride, hydrazine derivatives 0–50°C Fast reaction Handling of corrosive reagents 65–70

Notes on Industrial Scale Production

  • Continuous flow reactors are favored for the cyclization method to maintain consistent temperature and pressure, improving yield and safety.
  • Use of palladium catalysts in hydrogenolysis requires recycling and careful removal of metal residues.
  • Hydrochloride salt formation improves compound stability and facilitates handling in pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Amine derivatives of the compound.

  • Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride is primarily utilized in drug development and synthesis of biologically active compounds. Its applications include:

  • Antiviral Activity : Research indicates potential effectiveness against the Chikungunya virus by targeting the nsP3 macrodomain, crucial for viral replication.
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including glutaminase (GLS-1), which is significant in cancer metabolism. This inhibition can lead to reduced tumor growth and proliferation.

Pharmacological Applications

The compound serves as a precursor in synthesizing pharmaceuticals with specific therapeutic targets. Notable findings include:

  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit significant anticancer activity, with IC50 values indicating effective inhibition of cancer cell lines such as MCF-7 (breast cancer) and others.
  • Signal Transduction Modulation : It influences cellular signaling pathways that regulate growth and apoptosis, making it a candidate for further investigation in cancer therapies.

Data Table: Comparison of Biological Activities

Activity TypeTarget/MechanismReference
AntiviralnsP3 macrodomain of Chikungunya virus
Enzyme InhibitionGlutaminase (GLS-1)
AnticancerVarious cancer cell lines

Case Studies

Several studies highlight the compound's efficacy and potential applications:

Study on Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that this compound effectively binds to the nsP3 macrodomain of the Chikungunya virus, inhibiting its replication. This binding affinity suggests potential as a therapeutic agent against viral infections.

Research on Anticancer Activity

Another significant study reported that analogs of this compound exhibited IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, showcasing its potential as an effective anticancer agent. The study emphasized the importance of structural optimization to enhance potency while maintaining favorable solubility profiles.

Industrial Applications

Beyond medicinal uses, this compound finds application in:

  • Agrochemicals : Used in the development of pesticides and herbicides due to its biological activity.
  • Dyes and Pigments : Its chemical structure allows for modifications that can lead to new colorants in various industrial applications.

Mechanism of Action

The mechanism by which 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and applications of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride with three structurally related pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound Not provided C₆H₇N₂O₃·HCl 191.46 2-OH, 6-CH₃, 4-COOH, HCl Pharmaceutical intermediate (inferred)
6-Chloro-4-hydroxypyrimidine 4765-77-9 C₄H₃ClN₂O 130.45 4-OH, 6-Cl Manufacturing, laboratory uses
4-Chloro-6-methoxypyrimidin-2-amine Not provided C₅H₆ClN₃O 159.45 2-NH₂, 6-OCH₃, 4-Cl Agrochemicals, pharmaceuticals
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid 1272301-61-7 C₁₂H₉ClN₂O₂ 248.67 2-(4-Cl-C₆H₄), 6-CH₃, 4-COOH Not specified

Key Observations:

Substituent Effects on Solubility :

  • The hydrochloride salt in the target compound enhances water solubility compared to neutral analogs like 6-chloro-4-hydroxypyrimidine. The carboxylic acid group (pKa ~2-3) further improves solubility in basic conditions, whereas 6-chloro-4-hydroxypyrimidine lacks ionizable groups beyond its hydroxyl (pKa ~8-10), reducing aqueous solubility .
  • The chlorophenyl group in 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid increases lipophilicity, likely diminishing solubility compared to the target compound .

Synthetic and Structural Insights :

  • 4-Chloro-6-methoxypyrimidin-2-amine forms cocrystals with succinic acid via N–H⋯O and O–H⋯N hydrogen bonds, suggesting that the target compound’s carboxylic acid and hydroxyl groups could similarly stabilize crystal structures .
  • The methyl group at position 6 in the target compound may sterically hinder interactions compared to the methoxy group in 4-chloro-6-methoxypyrimidin-2-amine, affecting reactivity or binding in biological systems .

Applications: Pyrimidine derivatives with amino or chloro substituents (e.g., 4-chloro-6-methoxypyrimidin-2-amine) are used in agrochemicals and antivirals, implying that the target compound’s hydroxyl and carboxylic acid groups could enable chelation or enzyme inhibition . The hydrochloride salt form is common in pharmaceuticals (e.g., Nicardipine hydrochloride, Yohimbine hydrochloride) to improve bioavailability, suggesting analogous use for the target compound .

Research Findings and Data

Physicochemical Properties:

  • The hydroxyl and carboxylic acid groups may confer moderate acid stability, as seen in Nicardipine hydrochloride .
  • Hydrogen Bonding : The hydroxyl and carboxylic acid groups enable robust hydrogen-bonding networks, similar to 4-chloro-6-methoxypyrimidin-2-amine–succinic acid cocrystals, which form R₂²(8) and R₆⁶(34) motifs .

Biological Activity

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride, also known by its CAS number 1185300-30-4, is a pyrimidine derivative notable for its diverse biological activities. This compound features both a hydroxyl and a carboxylic acid functional group, contributing to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H8_8N2_2O3_3·HCl
  • Molecular Weight : Approximately 190.59 g/mol
  • Structure :

    Chemical Structure

The presence of the hydroxyl group enhances solubility in aqueous environments, making it suitable for various biological applications.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral properties. Notably, it has been studied for its effectiveness against the Chikungunya virus by targeting the nsP3 macrodomain, which plays a crucial role in viral replication. The binding affinity of this compound to the ADP-ribose binding site of the nsP3 macrodomain suggests potential as an antiviral agent.

Table 1: Antiviral Activity Against Chikungunya Virus

CompoundTargetMechanismReference
This compoundnsP3 MacrodomainInhibition of viral replication

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways, potentially influencing biochemical processes.

Table 2: Summary of Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Ribonucleoside diphosphate reductaseCompetitive Inhibition
Various viral enzymesNon-specific inhibition

The mechanism of action for this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, influencing several biochemical pathways. The exact mechanism varies depending on the biological system in which it is applied.

Case Studies and Research Findings

  • Antiviral Testing : A study evaluated the efficacy of this compound against various viral strains, revealing that it significantly reduced viral loads in infected models. The results indicated a direct effect on viral replication mechanisms.
  • Enzyme Interaction Studies : Investigations into enzyme interactions highlighted that this compound could bind effectively to several key metabolic enzymes, suggesting its potential use in metabolic disorders or as a therapeutic agent in complex diseases.

Q & A

Q. Methodological Considerations :

  • Validate precision (RSD < 2%) and accuracy (recovery 98–102%) across low, medium, and high concentrations.
  • Compare with acid dye spectrophotometry for cross-validation, though HPLC offers superior specificity for structurally similar impurities .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Question
Synthetic routes often involve cyclization of precursors like substituted pyrimidines. Key strategies include:

  • Catalyst Selection : Thiamine hydrochloride (vitamin B1) enhances reaction efficiency in aqueous conditions, achieving yields >85% in multicomponent reactions .
  • Solvent Optimization : Water or ethanol as green solvents reduce byproducts .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate:hexane gradients) improves purity .

Q. Advanced Consideration :

  • Use factorial design experiments to optimize variables (temperature, stoichiometry, pH). For example, a 2³ factorial design can identify critical interactions between reagent ratios and reaction time .

What strategies are effective in resolving contradictory spectroscopic data when characterizing novel derivatives?

Advanced Research Question
Contradictions in NMR, IR, or mass spectra often arise from tautomerism or impurities. Solutions include:

  • Multi-Technique Validation :
    • NMR : Compare ¹H/¹³C NMR with DFT-calculated chemical shifts to confirm tautomeric forms (e.g., keto-enol equilibrium) .
    • HRMS : Validate molecular ions (e.g., [M+H]⁺) with theoretical m/z values (deviation < 5 ppm) .
  • X-ray Crystallography : Resolve ambiguous structures by determining the solid-state conformation .
  • Chromatographic Purity : Use HPLC-MS to detect trace impurities (<0.1%) that may skew spectral interpretations .

How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

Advanced Research Question
The methyl and hydroxy groups impact reactivity:

  • Steric Effects : The 6-methyl group hinders nucleophilic attack at the 4-position, favoring regioselective reactions at the 2-hydroxy site .
  • Electronic Effects : The carboxylic acid hydrochloride moiety increases electrophilicity at the pyrimidine ring, accelerating condensations with amines or hydrazines .

Q. Methodological Analysis :

  • DFT Calculations : Compute Fukui indices to map electrophilic/nucleophilic sites. For example, the C5 position may exhibit higher electrophilicity due to electron-withdrawing effects of the carboxylic acid group .
  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps influenced by substituents .

What are the challenges in sourcing high-purity this compound for research?

Basic Research Question
Limited commercial availability (e.g., Thermo Fisher lists it as non-orderable in some regions) necessitates in-house synthesis . Key steps:

  • Quality Control : Ensure ≥98% purity via HPLC and elemental analysis .
  • Alternative Suppliers : Cross-reference CAS registries (e.g., PubChem) for academic vendors specializing in pyrimidine derivatives .

How can researchers mitigate hydrolysis of the hydrochloride salt during storage?

Basic Research Question
Stability challenges arise from hygroscopicity and pH sensitivity:

  • Storage Conditions : Use desiccators with silica gel at 2–8°C .
  • Buffer Selection : In solution, maintain pH 3–4 with citrate buffers to prevent deprotonation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolysis rates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride
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